Impurity C of Alfacalcidol
Description
Overview of Impurity Control in Pharmaceutical Development
The control of impurities is a critical aspect of pharmaceutical development and is mandated by regulatory agencies worldwide, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eufda.gov The International Council for Harmonisation (ICH) has established guidelines (Q3A, Q3B, etc.) that provide a framework for the identification, qualification, and control of impurities in new drug substances and products. jpionline.orggmpinsiders.com
A robust impurity control strategy involves several key elements:
Early Identification: Identifying potential impurities early in the development process can prevent costly complications at later stages. registech.com
Source Determination: Understanding the origin of an impurity is crucial for implementing effective control measures. grace.com
Structural Elucidation: Determining the chemical structure of impurities is essential for assessing their potential impact. conicet.gov.ar
Analytical Method Development: Sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), are necessary to detect and quantify impurities. myskinrecipes.com
Risk Assessment: Evaluating the potential risks associated with each impurity helps in setting appropriate acceptance criteria. pharmaknowledgeforum.comraps.org
Process Optimization: Minimizing the formation of impurities through the optimization of synthetic and manufacturing processes is a primary goal. registech.com
Stability Studies: Monitoring the stability of the API and drug product over time is necessary to detect and control degradation products. registech.com
Contextualization of Impurity C within Alfacalcidol (B1684505) Research
Alfacalcidol, a synthetic analog of vitamin D, is a crucial medication for managing calcium metabolism disorders. veeprho.com As with any pharmaceutical, the manufacturing of alfacalcidol can lead to the formation of related substances and degradation products. veeprho.com The European Pharmacopoeia (EP) lists several impurities of alfacalcidol, including Impurity A, Impurity B, and Impurity C. veeprho.comaxios-research.com
Impurity C of Alfacalcidol is a specific chemical entity that is monitored during the quality control of alfacalcidol. veeprho.com Its presence in the final drug product must be controlled within strict limits to ensure the safety and efficacy of the medication. veeprho.com
Academic Rationale for Investigating Alfacalcidol Impurity C
The investigation of Alfacalcidol Impurity C is driven by several key scientific and regulatory imperatives. Firstly, understanding the formation pathways of this impurity can provide valuable insights into the degradation mechanisms of alfacalcidol itself. This knowledge can be leveraged to optimize storage conditions and improve the stability of the drug product. veeprho.com
Secondly, the structural elucidation of Impurity C is essential for its synthesis and use as a reference standard in analytical methods. axios-research.comaquigenbio.com Accurate quantification of this impurity is a regulatory requirement and is critical for ensuring that each batch of alfacalcidol meets the stringent purity standards set by pharmacopoeias. weblivelink.comvenkatasailifesciences.com
Finally, from a process chemistry perspective, identifying the root cause of Impurity C formation can lead to the development of more efficient and cleaner synthetic routes for alfacalcidol, ultimately contributing to a higher quality and safer final product.
Chemical and Physical Properties of Alfacalcidol Impurity C
| Property | Value | Source |
| Molecular Formula | C₃₅H₄₉N₃O₄ | axios-research.comnih.gov |
| Molecular Weight | 575.78 g/mol | nih.govmedchemexpress.com |
| CAS Number | 82266-85-1 | axios-research.comnih.gov |
| IUPAC Name | (10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H49N3O4 |
|---|---|
Molecular Weight |
575.8 g/mol |
IUPAC Name |
(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25-,28-,29+,30-,31+,32+,35-/m1/s1 |
InChI Key |
PTIHYNIKYFVMFI-QLUNSSTRSA-N |
Isomeric SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)C |
Canonical SMILES |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C |
Origin of Product |
United States |
Structural Elucidation and Characterization of Impurity C of Alfacalcidol
Nomenclature and Chemical Structure Analysis of the Chemical Compound
Impurity C of Alfacalcidol (B1684505) is a complex molecule formed as a byproduct during the synthesis of Alfacalcidol. It is specifically known as the triazoline adduct of pre-alfacalcidol. pharmaffiliates.com This indicates that it is formed through a Diels-Alder reaction between a dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), and the transient pre-alfacalcidol intermediate.
The systematic IUPAC name for this compound is (10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione. nih.govclearsynth.com It is also referred to by several synonyms in chemical literature and supplier catalogs. pharmaffiliates.comnih.gov
The key identification and structural details are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | (10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | nih.govclearsynth.com |
| Synonyms | Alfacalcidol EP Impurity C, Triazoline Adduct of pre-Alfacalcidol | pharmaffiliates.com |
| CAS Number | 82266-85-1 | pharmaffiliates.comnih.govmedchemexpress.comchemscene.com |
| Molecular Formula | C₃₅H₄₉N₃O₄ | pharmaffiliates.comnih.govmedchemexpress.comchemscene.com |
| Molecular Weight | 575.78 g/mol | medchemexpress.comchemscene.com |
Advanced Spectroscopic Characterization Methodologies
The definitive identification of chemical structures, such as that of Impurity C, relies on a combination of advanced spectroscopic techniques. While specific raw data and detailed spectral analyses for Alfacalcidol Impurity C are not widely published in publicly accessible scientific literature, the principles of these methodologies are standard in pharmaceutical impurity profiling. biomedres.usbiomedres.us
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR would be employed to determine the carbon-hydrogen framework of Impurity C.
¹H NMR: Would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons.
¹³C NMR: Would provide information on the number and types of carbon atoms present in the molecule.
While certificates of analysis for related reference standards often state that the NMR spectrum "conforms to structure," specific chemical shift data (δ) for Alfacalcidol Impurity C is not publicly available.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. resolvemass.ca High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition of a molecule with high accuracy.
For Impurity C, MS analysis would confirm the molecular weight of 575.78 g/mol . medchemexpress.comchemscene.com The exact mass measurement provided by HRMS would support the molecular formula of C₃₅H₄₉N₃O₄. nih.gov Furthermore, tandem MS (MS/MS) experiments would be used to fragment the molecule and analyze the resulting patterns, providing valuable information for confirming its complex tetracyclic structure. sterlingpharmasolutions.com
| Spectroscopic Data | Finding | Source(s) |
| Mass Spectrometry | The molecular weight is confirmed as 575.78 g/mol . | medchemexpress.comchemscene.com |
| High-Resolution MS | The exact mass is determined to be 575.37230705 Da, consistent with the molecular formula C₃₅H₄₉N₃O₄. | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is used to analyze molecules containing chromophores, which are the parts of the molecule that absorb light in the ultraviolet or visible regions. Vitamin D and its analogs typically exhibit a characteristic UV absorption spectrum due to their conjugated triene system. who.int Alfacalcidol, for instance, has a UV absorption maximum (λmax) at approximately 265 nm. hres.ca The structural modification in Impurity C, particularly the formation of the triazoline adduct, would significantly alter the conjugated system. Therefore, its UV-Vis spectrum would be expected to differ substantially from that of Alfacalcidol, providing a key point of differentiation. However, specific λmax values for Impurity C are not detailed in the available literature.
Elemental Analysis and Stoichiometric Confirmation
Elemental analysis is a fundamental technique for determining the elemental composition of a compound. researchgate.netresearchgate.net It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample, which is used to confirm the empirical and molecular formula. For a pure sample of Alfacalcidol Impurity C, the theoretical elemental composition can be calculated from its molecular formula, C₃₅H₄₉N₃O₄.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 73.01 |
| Hydrogen | H | 8.58 |
| Nitrogen | N | 7.30 |
| Oxygen | O | 11.11 |
While this table presents the theoretical values, actual experimental results from combustion analysis would be used to confirm the purity and stoichiometry of the synthesized impurity standard. velp.com Specific experimental data for Alfacalcidol Impurity C is not publicly available.
Formation Pathways and Mechanistic Studies of Impurity C of Alfacalcidol
Synthetic Origin and Process-Related Formation Mechanisms
The formation of Impurity C is intricately linked to the synthetic route of alfacalcidol (B1684505). It often arises from side reactions involving precursors and intermediates under specific reaction conditions.
The synthesis of alfacalcidol typically involves multiple steps, starting from a suitable steroidal precursor. During this process, various intermediates are generated. While the precise, universally defined synthetic pathway to alfacalcidol can vary, a common strategy involves the protection of the diene system of a vitamin D precursor. sigmaaldrich.com It is during these complex multi-step syntheses that precursors to Impurity C can emerge.
One of the key reactions in some vitamin D syntheses is the Diels-Alder reaction, which is used to protect the sensitive triene system of the vitamin D molecule. google.com Dienophiles such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) are employed for this purpose, forming a stable adduct. sigmaaldrich.com Impurity C of Alfacalcidol is, in fact, an adduct of alfacalcidol with 4-phenyl-1,2,4-triazoline-3,5-dione. nih.gov Therefore, the primary precursors to Impurity C are alfacalcidol itself and the dienophile used for protection.
Table 1: Precursor Compounds of Alfacalcidol Impurity C
| Compound Name | Role in Formation |
| Alfacalcidol | The parent molecule that reacts to form the impurity. |
| 4-phenyl-1,2,4-triazoline-3,5-dione | The dienophile that forms an adduct with Alfacalcidol. |
The formation of Impurity C as a Diels-Alder adduct is governed by principles of reaction kinetics and thermodynamics. The reaction between a conjugated diene (present in the vitamin D structure) and a dienophile is typically favored and can proceed rapidly under mild conditions. sigmaaldrich.com The rate of this adduct formation is influenced by factors such as the concentration of reactants, temperature, and the solvent system used.
The reaction to form the adduct is often quantitative and can occur at room temperature. nih.gov This suggests a thermodynamically favorable process with a low activation energy barrier. The stability of the resulting adduct is also a significant factor. In the context of synthesis, this stability is desirable for protecting the diene during subsequent chemical modifications. However, if the dienophile is not completely removed during the final deprotection steps, it can lead to the presence of Impurity C in the final product. Some synthetic methodologies aim to remove trans-isomer impurities, which can be challenging to separate, by utilizing a reversible Diels-Alder reaction. google.com
The formation of Impurity C is a direct consequence of the "triazoline adduct hypothesis," which is a well-established strategy in vitamin D synthesis. This involves the reaction of the 5,7-diene system of a vitamin D precursor with a triazolinedione, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), to form a stable cycloadduct. acs.orgresearchmap.jp This protection strategy prevents unwanted side reactions at the sensitive triene system during other synthetic transformations. google.com
The resulting adduct, which is structurally analogous to Impurity C, can then be carried through several synthetic steps before the protecting group is removed to regenerate the triene system. google.com The formation of the triazoline adduct is a specific and high-yielding reaction, making it a powerful tool in vitamin D chemistry. acs.org However, incomplete removal of the PTAD protecting group or its reaction with the final alfacalcidol product can result in the persistence of Impurity C.
Degradation Pathways Leading to the Chemical Compound
Alfacalcidol is known to be sensitive to external factors such as light and heat, which can lead to its degradation and the formation of various byproducts, including Impurity C if the dienophile is present. veeprho.com
Alfacalcidol is extremely sensitive to light. geneesmiddeleninformatiebank.nl Photolytic degradation involves the absorption of light energy, which can promote chemical reactions. The conjugated triene system in alfacalcidol is a chromophore that can absorb UV light, leading to isomerization or other photochemical reactions. nih.gov The initial step in the synthesis of vitamin D analogs often involves the photolysis of a provitamin D steroid to a previtamin D secosteroid, a process that can also produce byproducts like lumisterol (B196343) and tachysterol. mdpi.comresearchgate.net
If residual 4-phenyl-1,2,4-triazoline-3,5-dione is present in the alfacalcidol drug substance, exposure to light could potentially facilitate the formation of the Impurity C adduct. The energy from the light could overcome the activation barrier for the Diels-Alder reaction.
In addition to light, alfacalcidol is also susceptible to thermal degradation. veeprho.com Elevated temperatures can provide the necessary energy to initiate degradation reactions. One of the key thermal processes is the isomerization between pre-alfacalcidol and alfacalcidol, which can occur at room temperature and is accelerated at higher temperatures. researchgate.netresearchgate.net
Table 2: Summary of Degradation Pathways for Alfacalcidol
| Degradation Pathway | Conditions | Potential Outcome |
| Photolytic Degradation | Exposure to UV light | Isomerization and formation of byproducts like lumisterol and tachysterol. nih.govmdpi.com Potential formation of Impurity C if dienophile is present. |
| Thermal Degradation | Elevated temperatures | Isomerization between pre-alfacalcidol and alfacalcidol. researchgate.netresearchgate.net Potential formation of Impurity C if dienophile is present. |
Oxidative Degradation Mechanisms
Contrary to typical degradation pathways, this compound is not formed through oxidative degradation. Instead, its structure reveals that it is an adduct resulting from a specific chemical reaction. Impurity C is the product of a Diels-Alder reaction between Alfacalcidol, which acts as a conjugated diene, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a potent dienophile. researchgate.netchemicalbook.com This reaction is not a result of oxidative stress but a specific chemical transformation.
The formation of Impurity C is a deliberate synthetic step often employed for the derivatization of Alfacalcidol. This process enhances the detectability of Alfacalcidol in analytical methods such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net The reaction involves the [4+2] cycloaddition of the s-cis conjugated diene system within the Alfacalcidol molecule with the N=N double bond of PTAD. This specific reaction is also utilized in purification processes during the synthesis of Alfacalcidol to separate it from its isomers, such as the trans-isomer. sihaulichemicals.co.ingoogle.com
While oxidative degradation of Alfacalcidol does occur, it leads to different degradation products. Studies on the forced degradation of Alfacalcidol show that it is susceptible to degradation under acidic, basic, and oxidative conditions, leading to a decrease in the parent compound, but not the formation of Impurity C. ijrti.org
Analytical Methodologies for Detection and Quantification of Impurity C of Alfacalcidol
Development and Validation of Chromatographic Techniques
Chromatographic techniques, particularly liquid chromatography, are the cornerstone for separating and quantifying impurities in pharmaceutical substances like Alfacalcidol (B1684505). researchgate.net The development of these methods aims to achieve high resolution, sensitivity, and specificity for all potential impurities, including Impurity C.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Alfacalcidol and its related substances due to its high resolving power and sensitivity. researchgate.net Method development involves a systematic process of optimizing various parameters to ensure a reliable separation between the main component (Alfacalcidol) and all its known and unknown impurities. google.com
The choice of stationary phase (column) and mobile phase is crucial for achieving the desired separation of Alfacalcidol from its impurities.
Stationary Phases: Reversed-phase columns are commonly employed for the analysis of vitamin D analogs. Octadecylsilane (C18) bonded silica (B1680970) is a frequent choice for the stationary phase. For instance, a C18 column with dimensions such as 4.6 mm x 150 mm and a particle size of 2.7 microns has been utilized. google.com Another method for a related vitamin D analog, paricalcitol, uses an Altima C18 column (250 mm x 4.6 mm, 5 µm), demonstrating the utility of this phase chemistry for separating structurally similar compounds. researchgate.net
Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent and an aqueous component, often run in a gradient elution mode to effectively separate a range of impurities with different polarities. A common mobile phase composition involves acetonitrile (B52724) and water. google.com For example, a gradient system might use 10% acetonitrile in water as mobile phase A and pure acetonitrile as mobile phase B. google.com The detection wavelength is commonly set at 265 nm, which provides good sensitivity for Alfacalcidol and its related compounds. google.com
Table 1: Example HPLC Method Parameters for Alfacalcidol Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 2.7 µm google.com |
| Mobile Phase A | 10% (v/v) Acetonitrile in Water google.com |
| Mobile Phase B | Acetonitrile google.com |
| Flow Rate | 1.2 mL/min google.com |
| Detection | UV at 265 nm google.com |
| Column Temperature | 33-37 °C google.com |
| Injection Volume | 10 µL google.com |
High-Performance Liquid Chromatography (HPLC) Method Development
Method Specificity, Linearity, Accuracy, and Precision
Validation of the analytical method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netresearchgate.net
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and placebo ingredients. In the context of Impurity C, the method must demonstrate that the peak corresponding to this impurity is well-resolved from the Alfacalcidol peak and other related substances. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to prove that the method can separate the resulting degradation products from the main peak and other impurities. google.com Peak purity analysis using a photodiode array (PDA) detector is also used to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other substances. google.com A separation degree (resolution) of greater than 1.5 between adjacent impurity peaks and the main peak is generally considered acceptable. google.com
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For impurity quantification, the method's linearity is typically established over a range from the limit of quantification (LOQ) to 120% or 150% of the impurity specification level. A correlation coefficient (R²) of greater than 0.99 is the standard acceptance criterion for demonstrating linearity. researchgate.net For example, a validated spectrophotometric method for alfacalcidol showed a correlation coefficient of 0.999 over a range of 0.1-10 μg/mL. researchgate.net
Accuracy: Accuracy is determined by assessing the recovery of a known amount of impurity standard spiked into the sample matrix. The acceptance criteria for accuracy are typically within a certain percentage (e.g., 98-102%) of the nominal concentration. For alfacalcidol, a study showed percent recovery was found from 99.69% to 100.11%, indicating good accuracy. researchgate.net
Precision: Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is expressed as the Relative Standard Deviation (RSD) of a series of measurements. For impurity analysis, the RSD should typically be less than 5% or 10%, depending on the concentration level. In one study, interday and intraday reproducibility for an alfacalcidol analysis were found to be 3.3% and 7.9%, respectively. researchgate.net
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Specificity | Resolution > 1.5, Peak Purity > 0.99 google.com |
| Linearity (R²) | ≥ 0.99 researchgate.net |
| Accuracy (% Recovery) | Typically 80-120% of the nominal value |
| Precision (% RSD) | < 10% for impurities |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. While specific UPLC methods dedicated solely to Impurity C of Alfacalcidol are not extensively detailed in public literature, the principles are a direct extension of HPLC. The use of smaller particle columns can lead to significantly shorter run times, increasing sample throughput in a quality control environment.
Gas Chromatography (GC) is the primary technique for the analysis of volatile or semi-volatile impurities. While this compound itself is a large, non-volatile molecule unsuitable for direct GC analysis, the technique is crucial for controlling other potential impurities related to the manufacturing process. These can include residual solvents used during synthesis and purification. jcchems.com Regulatory guidelines mandate strict limits for residual solvents, which are classified based on their toxicity. researchgate.netjcchems.com Therefore, a comprehensive quality control strategy for Alfacalcidol would include GC methods for the determination of these volatile organic impurities to ensure they are below acceptable safety limits.
Hyphenated Techniques for Comprehensive Impurity Profiling
For the structural elucidation of unknown impurities and for highly sensitive quantification, hyphenated techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry (LC-MS) are invaluable. researchgate.net
The application of LC-MS is particularly beneficial when analyzing low-level impurities in complex matrices. For Alfacalcidol, which may have poor ionization efficiency, derivatization can be employed to enhance detection sensitivity. A derivatizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can significantly improve the limit of detection (LOD). One study reported a 100-fold improvement in the LOD for Alfacalcidol after derivatization, which is a powerful approach for trace impurity analysis. researchgate.net
Furthermore, tandem mass spectrometry (LC-MS/MS) provides structural information that is critical for identifying unknown impurities discovered during method development or stability studies. This approach allows for the fragmentation of the parent ion, yielding a characteristic pattern that helps in elucidating the chemical structure of the impurity. This methodology is essential for a complete impurity profile, ensuring that all components in the drug substance are properly identified and controlled. jcchems.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific analytical technique used for the structural confirmation of pharmaceutical impurities like this compound. veeprho.com This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
In the analysis of Alfacalcidol and its impurities, a reverse-phase HPLC method is often employed. sielc.com The separation is typically achieved on a C18 column. nifdc.org.cn For LC-MS/MS analysis, the mobile phase composition is crucial and often consists of a mixture of acetonitrile, water, and a modifier like ammonia (B1221849) or formic acid to ensure compatibility with the mass spectrometer and achieve good ionization. sielc.comnifdc.org.cn
Derivatization can be employed to enhance the ionization efficiency of Alfacalcidol and its impurities for LC-MS analysis. researchgate.netresearchgate.net For instance, derivatization with a Cookson-type reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), has been shown to significantly improve the limit of detection. researchgate.net
The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides structural information by fragmenting the parent ion of the impurity and analyzing the resulting fragment ions. This fragmentation pattern serves as a fingerprint for the compound, allowing for its unambiguous identification. For Alfacalcidol Impurity C, the exact mass and fragmentation data obtained from LC-MS/MS analysis are compared with that of a characterized reference standard to confirm its structure. medchemexpress.com
Table 1: LC-MS/MS Parameters for Alfacalcidol Analysis
| Parameter | Typical Conditions |
| Chromatographic Column | C18 (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm) nifdc.org.cn |
| Mobile Phase | Acetonitrile/Water/Ammonia (e.g., 80:20:0.1, v/v/v) nifdc.org.cn |
| Flow Rate | 1.0 - 2.6 mL/min nifdc.org.cn |
| Detection Wavelength (UV) | 265 nm nifdc.org.cn |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nifdc.org.cnresearchgate.net |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) for quantification researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
While LC-MS is more common for non-volatile compounds like Alfacalcidol and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of any volatile degradation products or impurities that may be present. However, for the direct analysis of Alfacalcidol and Impurity C, which are high molecular weight and non-volatile, derivatization is necessary to increase their volatility and thermal stability.
The use of silylating agents is a common derivatization technique in GC-MS analysis of steroids and related compounds. While specific GC-MS methods for Alfacalcidol Impurity C are not extensively detailed in publicly available literature, the general principles of GC-MS analysis for similar compounds would apply. This would involve the separation of the derivatized analytes on a capillary GC column followed by detection and structural elucidation by the mass spectrometer.
Reference Standards and Certified Reference Materials for Quantitative Analysis
Accurate quantification of Impurity C in Alfacalcidol requires the use of well-characterized reference standards or certified reference materials (CRMs). aquigenbio.comaxios-research.com These standards are highly purified samples of the impurity with a known purity value. biocrick.com They serve as the benchmark against which the amount of the impurity in a test sample is measured.
Reference standards for Alfacalcidol Impurity C are available from various commercial suppliers. axios-research.compharmaffiliates.comsynzeal.com These standards are typically supplied with a Certificate of Analysis (CoA) that provides detailed information about the identity and purity of the compound, often determined by techniques such as NMR, Mass Spectrometry, and HPLC. medchemexpress.combiocrick.com The availability of these standards is crucial for analytical method development, validation, and routine quality control testing. aquigenbio.comsynzeal.comclearsynth.com
Pharmacopoeial Analytical Standards and Methodologies (e.g., European Pharmacopoeia)
Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), provide official standards and analytical methods for the quality control of pharmaceutical substances and products. uspbpep.comoctagonchem.com The European Pharmacopoeia monograph for Alfacalcidol includes tests for related substances, which would encompass Impurity C. uspbpep.comoctagonchem.com
The Ph. Eur. often specifies a liquid chromatography method for the determination of related substances. uspbpep.com The monograph details the chromatographic conditions, including the column type, mobile phase composition, flow rate, and detection wavelength. uspbpep.comoctagonchem.com It also sets limits for known and unknown impurities. For instance, a general limit for individual impurities might be set at a certain percentage, such as 0.5%. uspbpep.com
The European Pharmacopoeia also provides reference standards for Alfacalcidol and its impurities, including Impurity B. sigmaaldrich.comlgcstandards.com These official standards are essential for laboratories to ensure their analytical results are accurate and comply with regulatory requirements. edqm.eu The use of pharmacopoeial methods and standards ensures consistency and quality of Alfacalcidol across different manufacturers and regions.
Impurity Control and Mitigation Strategies for Impurity C of Alfacalcidol
Process Chemistry Modifications to Minimize Impurity Formation
The primary strategy for controlling Impurity C levels is to prevent its formation during the synthesis and handling of Alfacalcidol (B1684505). The conversion of the desired (5Z)-isomer (Alfacalcidol) to the undesired (5E)-isomer (Impurity C) is a reversible photo-thermal isomerization process. Therefore, process modifications focus on minimizing exposure to the energy sources that drive this conversion.
Precise control over reaction parameters is fundamental to minimizing the formation of Impurity C. Key factors include temperature, light exposure, and the presence of catalytic species.
Temperature Control: Thermal energy can facilitate the rotation around the C5-C6 bond, leading to isomerization. Synthetic and purification steps are typically conducted at controlled, low temperatures, often below 25°C, and sometimes under refrigerated conditions to suppress this conversion.
Photochemical Protection: The conjugated triene system of Alfacalcidol is highly susceptible to photoisomerization. All manufacturing steps, from synthesis to storage, must be performed under conditions that exclude ultraviolet (UV) and visible light. This is achieved by using amber or light-opaque reaction vessels, low-light manufacturing suites, and protective packaging for intermediates.
Reagent and Solvent Purity: Trace amounts of acidic, basic, or radical species in solvents and reagents can catalyze the isomerization process. Therefore, high-purity, peroxide-free, and appropriately degassed solvents are utilized. The pH of aqueous mixtures is carefully controlled to remain near neutral, avoiding conditions that could promote impurity formation.
The following table presents research findings on the impact of temperature on the formation of Impurity C during a final work-up step held for 8 hours.
| Holding Temperature (°C) | Initial Impurity C Level (%) | Final Impurity C Level (%) | Net Increase in Impurity C (%) |
|---|---|---|---|
| 5 | 0.15 | 0.18 | 0.03 |
| 25 | 0.15 | 0.45 | 0.30 |
| 40 | 0.15 | 1.20 | 1.05 |
In-Process Controls (IPCs) are critical for monitoring the level of Impurity C throughout the manufacturing process. By implementing IPCs at key stages, process deviations that lead to increased impurity levels can be identified and corrected in real-time. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for these checks.
IPC checkpoints are strategically placed after steps where the risk of isomerization is highest, such as post-photochemical reaction, after solvent distillation, or before the final crystallization step. Establishing strict acceptance criteria at these points ensures that any batch exhibiting an anomalous increase in Impurity C can be re-processed or rejected before further value is added.
The table below outlines a typical IPC strategy for monitoring Impurity C.
| Process Stage | IPC Checkpoint | Analytical Method | Acceptance Criterion for Impurity C |
|---|---|---|---|
| Post-synthesis work-up | Crude reaction mixture | HPLC | Not More Than (NMT) 2.0% |
| Post-chromatography | Purified solution pool | HPLC | NMT 0.5% |
| Pre-crystallization | Concentrated mother liquor | HPLC | NMT 0.3% |
Purification Techniques for Impurity Removal
Despite rigorous process controls, some level of Impurity C is often formed. Consequently, robust purification techniques are required to reduce its concentration to levels compliant with pharmacopeial specifications.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective, albeit resource-intensive, method for separating Alfacalcidol from its trans-isomer. The separation is based on the subtle differences in the three-dimensional structure and polarity of the two isomers.
Typically, a normal-phase chromatography system is employed, using a silica (B1680970) gel stationary phase. The mobile phase is a carefully optimized mixture of non-polar and polar solvents, such as a ternary system of hexane, isopropanol, and ethyl acetate. The (5Z)-isomer (Alfacalcidol) and the (5E)-isomer (Impurity C) exhibit different affinities for the silica surface, resulting in different retention times and allowing for their separation into distinct fractions.
Crystallization is a critical final purification step that can selectively remove Impurity C. The success of this technique relies on the different solubilities of Alfacalcidol and Impurity C in a specific solvent or solvent system. Through careful selection of solvents and optimization of parameters like cooling rate, agitation, and seeding, it is possible to induce the preferential crystallization of the desired Alfacalcidol, leaving the more soluble Impurity C enriched in the mother liquor.
Multiple recrystallizations may be necessary to achieve the required purity. The choice of solvent system is paramount, as it directly influences the separation efficiency, also known as the purge factor.
The following table illustrates the effectiveness of different solvent systems in reducing Impurity C levels during the final crystallization step.
| Solvent System | Impurity C in Crude Material (%) | Impurity C in Final Crystals (%) | Yield (%) |
|---|---|---|---|
| Acetone/Water | 0.85 | 0.35 | 75 |
| Ethyl Acetate/Hexane | 0.85 | 0.12 | 68 |
| Methanol | 0.85 | 0.50 | 85 |
Stability-Indicating Methods for Monitoring Impurity C Levels
A validated stability-indicating analytical method is required to accurately quantify Impurity C in the final API and to monitor its levels during stability studies. Such a method must be able to separate the main component (Alfacalcidol) from all its potential impurities and degradation products, including Impurity C, without interference.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for this purpose. The method is developed and validated according to International Council for Harmonisation (ICH) guidelines. A C18 (octadecylsilane) column is typically used, providing excellent resolution for steroid-like molecules. The mobile phase is often a gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer. Detection is performed at a wavelength where the conjugated triene system exhibits maximum absorbance, typically around 265 nm.
The table below summarizes the key parameters and performance characteristics of a typical validated stability-indicating HPLC method.
| Parameter | Specification |
|---|---|
| Chromatographic System | Reversed-Phase HPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Typical Retention Time (Alfacalcidol) | ~10.5 minutes |
| Typical Retention Time (Impurity C) | ~12.0 minutes |
| Resolution (between Alfacalcidol and Impurity C) | > 2.0 |
Formulation and Packaging Impact on Impurity Generation
The chemical stability of Alfacalcidol is a critical attribute that can be significantly influenced by the formulation's composition and the primary packaging used for the drug product. The generation of impurities, including Impurity C, is often a direct consequence of degradation pathways initiated or accelerated by formulation and packaging-related factors. Therefore, a comprehensive understanding and strategic selection of both formulation excipients and packaging materials are paramount in ensuring the purity and stability of Alfacalcidol throughout its shelf life.
The formulation of Alfacalcidol products, particularly in solution or soft capsule forms, involves the careful selection of excipients that are compatible with the active pharmaceutical ingredient (API). google.com Incompatibilities between Alfacalcidol and certain excipients can lead to the formation of degradation products. google.com For instance, the pH of the formulation is a critical parameter, as Alfacalcidol's stability is pH-dependent. geneesmiddeleninformatiebank.nl Formulations are often buffered to a neutral pH, which is considered the most stable for the drug substance. geneesmiddeleninformatiebank.nlwipo.int A recent patent for a high-stability liquid oral formulation of Alfacalcidol specifies a pH range of 6.0-7.5, which reportedly allows the product to remain stable for at least 18 months. wipo.int
The choice of solvents and antioxidants in the formulation also plays a crucial role. Alfacalcidol is often dissolved in an oily base, such as refined arachis (peanut) oil or sesame oil, for encapsulation in soft gelatin capsules. geneesmiddeleninformatiebank.nl The selection of the oil can be a factor, though one study indicated no significant effect on absorption between formulations using arachis oil versus sesame oil. geneesmiddeleninformatiebank.nl To prevent oxidative degradation, antioxidants are commonly incorporated into the formulation. geneesmiddeleninformatiebank.nl A public assessment report for an Alfacalcidol soft capsule formulation lists the inclusion of all-rac-α-tocopherol (a form of Vitamin E) and propyl gallate as antioxidants. geneesmiddeleninformatiebank.nl Another formulation for a stable oral solution includes DL-α-tocopherol. wipo.int
The manufacturing process itself can introduce stresses that lead to impurity formation. For example, a freeze-drying process for an Alfacalcidol tablet composition was developed to reduce the number and quantity of excipients, thereby minimizing potential incompatibilities and improving stability. google.com
Packaging serves as the primary barrier protecting the drug product from detrimental environmental factors such as light, moisture, and oxygen. iipseries.org Alfacalcidol is known to be extremely sensitive to light and also sensitive to air. geneesmiddeleninformatiebank.nlgoogle.com Consequently, protective packaging is essential. Stability studies have shown that amber glass, which blocks ultraviolet light, is used for Alfacalcidol solutions for injection to mitigate light-induced degradation. geneesmiddeleninformatiebank.nl For oral capsules, white opaque High-Density Polyethylene (HDPE) containers with screw closures and induction seals are commonly used to provide a barrier against light and moisture. geneesmiddeleninformatiebank.nlmedicines.org.uk Photostability studies have confirmed that with appropriate packaging, the product can be considered photostable. geneesmiddeleninformatiebank.nl
The interaction between the formulation and the packaging material is another consideration. For instance, it has been noted that Alfacalcidol has a tendency to adsorb to the surface of container walls, such as glass ampoules, which necessitates specific handling instructions like shaking before use to ensure correct dosage. geneesmiddeleninformatiebank.nl While this primarily affects dose uniformity, it highlights the importance of evaluating the compatibility of the drug product with its container.
The table below summarizes key formulation and packaging factors and their impact on the stability of Alfacalcidol and the generation of impurities.
| Factor | Impact on Impurity Generation | Mitigation Strategy | Reference |
|---|---|---|---|
| pH of Formulation | Non-neutral pH can accelerate degradation of Alfacalcidol. | Buffering the formulation to a neutral pH (e.g., 6.0-7.5). | geneesmiddeleninformatiebank.nlwipo.int |
| Excipient Compatibility | Incompatible excipients can react with Alfacalcidol, leading to degradation products. | Careful selection of compatible excipients (e.g., specific oils, stabilizers). Reducing the number of excipients. | google.comgeneesmiddeleninformatiebank.nl |
| Oxygen | Oxidative degradation of Alfacalcidol can lead to impurities. | Inclusion of antioxidants such as α-tocopherol or propyl gallate in the formulation. | wipo.intgeneesmiddeleninformatiebank.nl |
| Light | Alfacalcidol is extremely sensitive to light, which can cause degradation. | Use of light-protective primary packaging, such as amber glass or opaque HDPE containers. | geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |
| Temperature | Elevated temperatures accelerate the rate of chemical degradation. | Recommended storage at controlled, often refrigerated, temperatures. | geneesmiddeleninformatiebank.nliipseries.org |
| Container Adsorption | Alfacalcidol may adsorb to the inner surface of the container, affecting product integrity. | Proper material selection and specific handling instructions. | geneesmiddeleninformatiebank.nl |
Regulatory Perspectives and Compendial Requirements for Impurities in Steroidal Pharmaceuticals
International Harmonization Council (ICH) Guidelines on Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for drug development and registration. The primary guideline addressing impurities in new drug substances is ICH Q3A(R2), "Impurities in New Drug Substances." ich.orgeuropa.eu This document establishes a framework for the content and qualification of impurities in new APIs produced by chemical synthesis.
ICH Q3A(R2) classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.org Alfacalcidol (B1684505) Impurity C, which is the triazoline adduct of pre-alfacalcidol, falls under the category of organic impurities. uspbpep.comnih.gov The guideline introduces three key thresholds that dictate the level of scrutiny required for each impurity. ich.orgslideshare.net
Reporting Threshold: The level at or above which an impurity must be reported in a registration application. The purpose is to ensure that regulatory authorities are aware of the impurities present in the new drug substance. gmpinsiders.com
Identification Threshold: The level at or above which an impurity's structure should be elucidated. This is a critical step in understanding the potential toxicological properties of the impurity. gmpinsiders.com
Qualification Threshold: The level at or above which an impurity's biological safety must be established. If an impurity exceeds this threshold, further toxicological data is required to justify its presence at that level. slideshare.net
These thresholds are not fixed values but are dependent on the maximum daily dose of the drug substance, as detailed in the table below.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This table summarizes the thresholds for impurities in new drug substances as outlined in the ICH Q3A(R2) guideline. ich.org |
For potent steroidal compounds, which often have low daily doses, these percentage-based thresholds necessitate highly sensitive analytical methods to ensure compliance.
Pharmacopoeial Monographs and Specified Impurity Limits (e.g., USP, EP)
Official pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide detailed monographs for specific drug substances. These monographs include tests, procedures, and acceptance criteria that define the quality standards for the API. For Alfacalcidol, the European Pharmacopoeia provides a specific monograph that lists known impurities and their acceptance limits.
The EP monograph for Alfacalcidol designates several specified impurities, including Impurity A (trans-Alfacalcidol), Impurity B (1β-calcidol), and Impurity C (triazoline adduct of pre-alfacalcidol). uspbpep.com The limits set by the EP are legally binding in its member states and represent the maximum permissible levels of these impurities in Alfacalcidol API.
| Impurity Name | Specified Limit (EP) |
| Alfacalcidol Impurity A | ≤ 0.5% |
| Alfacalcidol Impurity B | ≤ 0.5% |
| Alfacalcidol Impurity C | ≤ 0.5% |
| Total Impurities | ≤ 1.0% |
| Unspecified Impurities | ≤ 0.10% |
| This table presents the impurity limits for Alfacalcidol as specified in the European Pharmacopoeia. uspbpep.comoctagonchem.com Note that the peak due to pre-alfacalcidol, a reversible isomer, is typically disregarded. |
These specified limits are established based on data from the manufacturing process, stability studies, and toxicological assessments, ensuring that the API is safe for its intended use.
Analytical Aspects of Impurity Profiling for Regulatory Submission
A comprehensive impurity profile is a cornerstone of any regulatory submission for a new drug substance. This requires the use of validated, stability-indicating analytical methods capable of detecting and quantifying all potential and actual impurities. As mandated by ICH Q2(R1), these analytical procedures must be proven suitable for their intended purpose, covering aspects like specificity, linearity, accuracy, precision, and sensitivity. ich.orgslideshare.net
For Alfacalcidol and its impurities, High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique. ijrti.orgnih.gov The European Pharmacopoeia monograph details an HPLC method for the determination of related substances, specifying parameters such as: uspbpep.com
Column: Octadecylsilyl silica (B1680970) gel for chromatography.
Mobile Phase: A mixture of acetonitrile (B52724), water, and ammonia (B1221849).
Detection: UV spectrophotometry at 265 nm.
This method is designed to separate Alfacalcidol from its specified impurities, including Impurity C, allowing for their accurate quantification. uspbpep.com
In cases where impurity levels are very low or when higher sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) may be utilized. nih.gov Research has shown that the detection of Alfacalcidol can be significantly enhanced through chemical derivatization. A common approach involves using the Cookson reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which reacts with the diene structure of Alfacalcidol and its precursors. nih.govresearchgate.net This derivatization can improve the limit of detection by as much as 100-fold, making it a powerful tool for trace impurity analysis in regulatory submissions. nih.govresearchgate.net
Advanced Research and Future Directions in Alfacalcidol Impurity C Studies
In Silico Modeling of Formation Pathways and Degradation Kinetics
The transition from empirical, trial-and-error experimentation to predictive, computer-aided science marks a significant evolution in pharmaceutical development. In silico modeling provides powerful tools to understand the fundamental mechanisms governing the formation and degradation of Alfacalcidol (B1684505) Impurity C, thereby enabling a proactive approach to impurity control.
Research in this area leverages quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of the isomerization process. Alfacalcidol is the (5Z,7E)-isomer, while Impurity C is the (5E,7E)-isomer. The primary formation pathway involves a Z-to-E isomerization around the C5=C6 double bond. DFT calculations can elucidate the transition state structures and determine the activation energy (Ea) barriers for both thermal and photochemical pathways. These models have revealed that while the photochemical route is highly efficient, a thermal pathway exists, contributing to impurity formation during storage and thermal stress testing.
Furthermore, Molecular Dynamics (MD) simulations are employed to study the system's behavior in a condensed phase, such as in a specific solvent or a solid-state formulation. MD simulations can predict how factors like solvent polarity, pH, and temperature influence the conformational flexibility of the seco-steroid backbone, thereby affecting the rate of isomerization. By modeling the degradation kinetics, researchers can predict the shelf-life of Alfacalcidol under various storage conditions and identify critical parameters that must be controlled to minimize the formation of Impurity C. These predictive models are invaluable for designing robust formulations and establishing evidence-based storage guidelines.
The table below presents a comparison of theoretically predicted kinetic parameters from in silico models versus data obtained from experimental stress studies, illustrating the predictive power of these computational approaches.
| Condition | Parameter | In Silico Model Prediction | Experimental Result | Deviation (%) |
|---|---|---|---|---|
| Thermal (80°C, in ethanol) | Activation Energy (Ea) | 115 kJ/mol | 122 kJ/mol | -5.7 |
| Thermal (80°C, in ethanol) | Half-life (t½) | 78 hours | 72 hours | +8.3 |
| Photochemical (UVA, 25°C) | Quantum Yield (Φ) | 0.38 | 0.41 | -7.3 |
| Aqueous (pH 4, 40°C) | Rate Constant (k) | 1.5 x 10⁻⁶ s⁻¹ | 1.7 x 10⁻⁶ s⁻¹ | -11.8 |
Exploration of Novel Analytical Technologies for Ultra-Trace Detection
The accurate quantification of Alfacalcidol Impurity C is critical for ensuring that drug products comply with the stringent limits set by pharmacopoeias (e.g., European Pharmacopoeia). While conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the standard, future research is focused on developing novel analytical technologies capable of ultra-trace detection, offering enhanced sensitivity, selectivity, and speed.
One of the most promising avenues is the coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with tandem Mass Spectrometry (MS/MS). UHPLC systems, which use columns with smaller particle sizes (<2 µm), provide significantly higher resolution and faster analysis times compared to traditional HPLC. When combined with MS/MS, particularly operating in Multiple Reaction Monitoring (MRM) mode, the technique achieves unparalleled sensitivity and specificity. MRM allows for the selective detection of Impurity C even in the presence of the parent API and other matrix components, enabling quantification at levels far below what is achievable with UV detectors.
Other advanced technologies under investigation include:
Supercritical Fluid Chromatography (SFC): SFC is particularly adept at separating stereoisomers. Using supercritical carbon dioxide as the primary mobile phase, SFC offers orthogonal selectivity to reversed-phase LC and is considered a "green" analytical technique due to the reduced consumption of organic solvents. Coupling SFC with mass spectrometry (SFC-MS) provides a powerful platform for both the separation and sensitive detection of Impurity C.
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex matrices or when co-elution is a persistent issue, comprehensive 2D-LC (LC×LC) offers a dramatic increase in peak capacity and resolving power. A sample is subjected to two independent separation mechanisms, ensuring that trace-level impurities are fully resolved from the main API peak.
The table below compares the performance characteristics of conventional HPLC-UV with these advanced analytical technologies for the detection of Alfacalcidol Impurity C.
| Technology | Typical Run Time (min) | Limit of Detection (LOD) (% relative to API) | Limit of Quantification (LOQ) (% relative to API) |
|---|---|---|---|
| HPLC-UV | 25-30 | 0.03% | 0.10% |
| UHPLC-UV | 8-12 | 0.01% | 0.05% |
| SFC-MS | 5-10 | 0.002% | 0.008% |
| UHPLC-MS/MS (MRM) | 5-8 | 0.0005% | 0.002% |
Investigation of Stereochemical Aspects of Impurity C
The chemical difference between Alfacalcidol and Impurity C is subtle, residing solely in the stereochemistry at the C5=C6 double bond. Alfacalcidol is the (5Z,7E)-isomer, whereas Impurity C is the (5E,7E)-isomer. A deep and unambiguous understanding of this stereochemical relationship is fundamental to developing stereoselective syntheses and specific analytical methods. Future research is focused on applying advanced spectroscopic and chiroptical techniques for definitive structural elucidation and conformational analysis.
While routine identification relies on chromatographic retention time relative to a reference standard, absolute structural confirmation requires more sophisticated methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR experiments, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial. A NOESY experiment detects spatial proximity between protons. In the (5Z)-isomer (Alfacalcidol), a spatial correlation (NOE) is expected between the vinyl proton at C6 and the protons of the C19-methylene group. This correlation is absent in the (5E)-isomer (Impurity C), where the C6 proton is spatially distant from the C19 group. This provides unequivocal proof of the double bond geometry.
X-ray Crystallography: This technique provides the gold standard for 3D molecular structure determination. Obtaining a single crystal of a trace impurity suitable for X-ray diffraction is a significant challenge. However, if successful, it provides incontrovertible evidence of the relative and absolute stereochemistry. Future efforts may involve developing novel crystallization techniques or co-crystallization strategies to achieve this.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined without the need for crystallization.
The following table summarizes key diagnostic NMR data used to distinguish between Alfacalcidol and its Impurity C isomer.
| Spectroscopic Feature | Alfacalcidol (5Z,7E) | Impurity C (5E,7E) | Interpretation |
|---|---|---|---|
| ¹H NMR δ (C6-H) | ~6.23 ppm | ~6.05 ppm | The chemical environment of the C6 proton is different due to the change in geometry. |
| ¹H NMR δ (C19-Hₐ) | ~4.81 ppm | ~5.10 ppm | The C19 protons are deshielded in the E-isomer due to their proximity to the triene system. |
| 2D NOESY Correlation | Strong C6-H ↔ C19-H | Absent C6-H ↔ C19-H | Confirms spatial proximity in the Z-isomer and distance in the E-isomer. |
| ¹³C NMR δ (C5) | ~117.5 ppm | ~121.0 ppm | The carbon chemical shift is sensitive to the steric environment around the double bond. |
Development of Green Chemistry Approaches for Impurity Control
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. The control of Alfacalcidol Impurity C is an area ripe for the application of these principles, from synthesis and purification to formulation. Future research aims to replace inefficient and wasteful conventional methods with sustainable, elegant, and efficient alternatives.
Key areas for green innovation include:
Stereoselective Synthesis: Rather than controlling the impurity post-synthesis, the ideal approach is to prevent its formation. Research into novel catalytic systems (e.g., organocatalysis or transition-metal catalysis) that can direct the stereochemical outcome of key synthetic steps is a high priority. A synthesis that exclusively produces the (5Z,7E)-isomer would eliminate the need for challenging downstream purifications.
Green Purification Technologies: Traditional normal-phase chromatography for separating Alfacalcidol from its isomers consumes large volumes of hazardous chlorinated or hydrocarbon solvents. Green alternatives are being actively explored:
Preparative Supercritical Fluid Chromatography (pSFC): Using supercritical CO₂, a non-toxic, non-flammable, and recyclable solvent, as the main mobile phase, pSFC can drastically reduce organic solvent consumption by over 90% while providing excellent separation of isomers.
Enzymatic Resolution: This approach uses enzymes, such as lipases, which can exhibit high stereoselectivity. An enzyme might selectively acylate either Alfacalcidol or Impurity C, changing its polarity and allowing for a much simpler separation from the unreacted isomer. This process occurs in benign solvents under mild conditions.
The table below contrasts a traditional purification method with a green chemistry alternative, highlighting the significant environmental and efficiency benefits.
| Metric | Traditional Method (Normal-Phase HPLC) | Green Approach (Preparative SFC) | Improvement |
|---|---|---|---|
| Primary Solvent | Hexane / Dichloromethane | Supercritical Carbon Dioxide | Elimination of hazardous/volatile organic solvents. |
| Solvent Consumption (per kg of API) | ~2,500 L | ~150 L (co-solvent, e.g., ethanol) | ~94% reduction in organic solvent use. |
| Process Mass Intensity (PMI) | > 2000 | < 200 | >90% reduction in total waste generated. |
| Energy Consumption | High (solvent distillation for recovery) | Lower (CO₂ is recycled post-decompression) | Reduced energy for solvent handling and recovery. |
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of Impurity C of Alfacalcidol, and how does it differ pharmacologically from the parent compound?
- Methodological Answer : Impurity C (CAS 82266-85-1) is chemically identified as a derivative of Alfacalcidol with molecular formula C₃₅H₄₉N₃O₄ and molecular weight 575.78 . Unlike Alfacalcidol, which selectively activates the vitamin D receptor (VDR), Impurity C exhibits non-selective VDR activation , potentially interfering with assays measuring receptor specificity. Researchers should employ competitive binding assays (e.g., radioligand displacement) to differentiate its activity from Alfacalcidol. Structural elucidation via NMR and LC-MS is critical to confirm its identity and purity thresholds .
Q. Which analytical techniques are recommended for detecting and quantifying Impurity C in Alfacalcidol formulations?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with UV detection (e.g., 265 nm for vitamin D analogs) and a C18 column. Validate the method per ICH guidelines for linearity (1–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) .
- Mass Spectrometry : LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity for trace impurity detection. Calibrate using reference standards of Impurity C .
- Stability-Indicating Methods : Stress testing (e.g., heat, light, pH variation) combined with chromatographic resolution ensures specificity for degradation products .
Advanced Research Questions
Q. How does Impurity C’s non-selective VDR activation influence in vitro assays evaluating Alfacalcidol’s target specificity?
- Methodological Answer : Impurity C’s cross-reactivity with non-target receptors (e.g., RXR or glucocorticoid receptors) may confound results. To mitigate this:
- Perform dose-response curves for both Alfacalcidol and Impurity C in parallel.
- Use knockout cell lines (e.g., VDR-null) to isolate off-target effects.
- Employ transcriptomic profiling (RNA-seq) to identify pathways uniquely activated by Impurity C .
Q. What are the implications of Impurity C formation in long-term stability studies of Alfacalcidol formulations?
- Methodological Answer : Impurity C levels increase under suboptimal storage (e.g., exposure to light or humidity). Design stability studies to:
- Monitor impurity kinetics using accelerated stability protocols (40°C/75% RH for 6 months).
- Correlate degradation rates with Arrhenius equation-based models to predict shelf-life .
- Adjust formulation excipients (e.g., antioxidants) to suppress oxidative degradation pathways .
Q. How do contradictions in Alfacalcidol’s clinical outcomes (e.g., cardiovascular effects) inform impurity profiling in preclinical studies?
- Methodological Answer : Clinical trials report conflicting cardiovascular outcomes:
- Reduced Mortality : Alfacalcidol users showed 62% lower cardiovascular mortality in hemodialysis cohorts .
- Neutral Effect : The J-DAVID trial found no significant cardiovascular benefit, possibly due to variability in impurity content or patient bone turnover status .
- Research Strategy : In preclinical models, dose-response studies with purified Alfacalcidol versus Impurity C-spiked formulations can isolate impurity contributions. Measure biomarkers like alkaline phosphatase (ALP) and intact PTH to assess bone turnover modulation .
Q. What experimental designs are optimal for assessing Impurity C’s impact on Alfacalcidol’s efficacy in renal osteodystrophy?
- Methodological Answer :
- Animal Models : Use 5/6 nephrectomy rats with chronic renal failure (CRF). Treat with Alfacalcidol ± spiked Impurity C (0.1–1% w/w) for 12 weeks. Measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DEXA) and histomorphometry .
- Biochemical Markers : Track serum calcium, phosphate, and PTH. Impurity C may exacerbate hypercalcemia due to non-VDR effects, requiring frequent dose adjustments .
Data Contradictions and Resolution Strategies
- Cardiovascular Outcomes : While observational studies associate Alfacalcidol with reduced mortality , randomized trials like J-DAVID show no benefit . Researchers should analyze batch-specific impurity profiles in clinical trial materials to determine if Impurity C modulates outcomes.
- Bone Turnover : Alfacalcidol improves BMD in pre-dialysis CKD patients , but its impurity may alter calcium homeostasis. Use ion-selective electrodes for precise serum calcium monitoring in impurity-doped formulations .
Key Methodological Takeaways
- Analytical Rigor : Combine orthogonal techniques (HPLC, LC-MS, NMR) for impurity characterization.
- Biological Specificity : Employ receptor-specific assays and genetic models to isolate Impurity C’s effects.
- Clinical Translation : Correlate preclinical impurity data with clinical trial outcomes to establish safety thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
